molecular formula C20H18N2O6S B11503781 N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11503781
M. Wt: 414.4 g/mol
InChI Key: KKEWFOFJGYQUOG-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a morpholine sulfonyl group, a phenyl ring, and a chromene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the core chromene structure This can be achieved through a series of condensation reactions involving appropriate starting materials

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: The compound is explored for its use in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar morpholine ring structure.

    Phenylmorpholine: Contains a phenyl group attached to a morpholine ring.

    Chromene Derivatives: Compounds with a chromene core structure, similar to the chromene moiety in the target compound.

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2O6S

Molecular Weight

414.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C20H18N2O6S/c23-19(17-13-14-3-1-2-4-18(14)28-20(17)24)21-15-5-7-16(8-6-15)29(25,26)22-9-11-27-12-10-22/h1-8,13H,9-12H2,(H,21,23)

InChI Key

KKEWFOFJGYQUOG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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